4-Amino-6-chloronicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

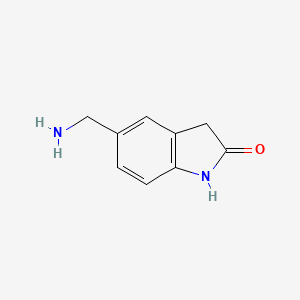

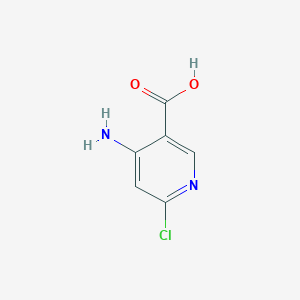

4-Amino-6-chloronicotinic acid is a chemical compound that serves as a key synthetic intermediate in the production of therapeutic drugs for cardiovascular and cerebrovascular diseases. The compound is characterized by the presence of an amino group at the 4th position and a chloro group at the 6th position on the nicotinic acid ring structure. This structure is significant as it forms the core of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of 4-aminonicotinic acid has been explored through a novel four-step route starting from isoquinoline. The process begins with the oxidation of isoquinoline to produce 3,4-pyridine dicarboxylic acid. This intermediate then undergoes intramolecular dehydration using acetic anhydride to form 3,4-pyridine dicarboxylic anhydride. Subsequent ammonolysis and Hofmann rearrangement reactions introduce the amino group at the C(4) position, yielding the target compound, 4-aminonicotinic acid. The reaction conditions for the ammonolysis and Hofmann rearrangement have been optimized, and the use of HNO3-H2SO4 as an oxidant in the oxidation process has been found to be superior to KMnO4, improving the yield up to 61% .

Molecular Structure Analysis

The molecular structure of 4-aminonicotinic acid has been confirmed through various analytical techniques, including 1H-NMR and IR spectroscopy. These methods have verified the presence of the amino group at the correct position on the nicotinic acid ring and have ensured a high purity (98% HPLC) of the final product .

Chemical Reactions Analysis

The chemical reactivity of 4-aminonicotinic acid is not directly discussed in the provided papers. However, the related compound 2-aminonicotinic acid has been synthesized through a reaction involving 2-chloronicotinic acid and amines under microwave irradiation. This suggests that aminonicotinic acids, in general, can participate in substitution reactions where the chloro group is replaced by an amino group under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminonicotinic acid are not explicitly detailed in the provided papers. However, the synthesis route described indicates that the compound can be obtained in high purity, which is crucial for its use as a pharmaceutical intermediate. The optimized synthesis conditions suggest that the compound is stable under the reaction conditions and can be isolated without the need for chromatographic techniques, which is advantageous for large-scale production .

Scientific Research Applications

Bioremediation and Environmental Research

A novel application of 4-Amino-6-chloronicotinic acid is seen in environmental bioremediation. Shettigar et al. (2012) described the cloning of a novel 6-chloronicotinic acid chlorohydrolase from Bradyrhizobiaceae strain SG-6C, isolated from imidacloprid-contaminated soil. This bacterium dechlorinates 6-chloronicotinic acid to 6-hydroxynicotinic acid, integrating it into the nicotinic acid pathway for mineralization, showcasing a potential avenue for detoxifying environments contaminated with specific chemicals (Shettigar et al., 2012).

Analytical Chemistry and Material Science

In the realm of analytical chemistry, Karabacak and Kurt (2008) conducted a comprehensive experimental and density functional study on 6-chloronicotinic acid, examining its molecular structure, infrared and Raman spectra, and vibrational assignments. This research provides critical insights into the physicochemical properties of 6-chloronicotinic acid, which can be instrumental in material science and analytical applications (Karabacak & Kurt, 2008).

Chemical Synthesis and Pharmaceutical Research

Meszaros et al. (2011) explored the synthesis and evaluation of analogues of HYNIC (hydrazinonicotinic acid) as bifunctional chelators for technetium, used in radiolabelling for diagnostic purposes. This research underscores the versatility of 6-chloronicotinic acid derivatives in synthesizing compounds for medical imaging, highlighting its potential in pharmaceutical development (Meszaros et al., 2011).

Solubility and Thermodynamic Studies

Guo et al. (2021) investigated the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents, providing valuable data for the compound's solubility, which is crucial for its application in chemical synthesis and formulation. Such studies are essential for understanding the compound's behavior in different solvents, influencing its applications in chemical reactions and product formulation (Guo et al., 2021).

Enzymatic Production and Biotransformation

Research by Jin et al. (2011) on the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis ZJB-09149 provides insights into enzymatic processes that convert compounds into valuable intermediates for further chemical synthesis, particularly in the production of pesticides and pharmaceuticals (Jin et al., 2011).

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

4-amino-6-chloropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMNRIZZCGZOIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610533 |

Source

|

| Record name | 4-Amino-6-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060811-65-5 |

Source

|

| Record name | 4-Amino-6-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)

![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)